This compound is typically synthesized from commercially available starting materials through various organic reactions. It falls under the category of cyclic carboxylic acid esters and is recognized for its potential in medicinal chemistry, particularly as an intermediate in the synthesis of cyclic amino acids and other pharmacologically relevant compounds .
The synthesis of (1S,3S)-3-hydroxy-cyclopentanecarboxylic acid methyl ester can be achieved through several methods. One prominent method involves the cyclization of appropriate precursors under controlled conditions.
Key Synthesis Steps:
The efficiency of the synthesis can be influenced by factors such as temperature, reaction time, and the choice of solvent .
The molecular structure of (1S,3S)-3-hydroxy-cyclopentanecarboxylic acid methyl ester can be described by its chemical formula .
Structural Features:
The stereochemistry at positions 1 and 3 is critical for its biological activity and interaction with enzymes .
(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester participates in various chemical reactions due to its functional groups:
These reactions are essential for developing new compounds with potential therapeutic applications .
The mechanism of action for compounds derived from (1S,3S)-3-hydroxy-cyclopentanecarboxylic acid methyl ester primarily involves interaction with biological targets such as enzymes or receptors.
Potential Mechanisms:
Research indicates that derivatives of this compound exhibit promising activity against various targets, making them candidates for further development .
(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester possesses several notable physical and chemical properties:
These properties influence its handling in laboratory settings and its behavior in biological systems .
The applications of (1S,3S)-3-hydroxy-cyclopentanecarboxylic acid methyl ester are diverse:
(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is the systematic IUPAC name for this chiral cyclopentane derivative, which precisely defines its molecular structure and stereochemical configuration. The parent structure consists of a cyclopentane ring with two functional groups: a carboxylic acid methyl ester at position 1 and a hydroxyl group at position 3. The stereochemical descriptors "(1S,3S)" indicate the specific spatial arrangement of atoms at these chiral centers. This compound is registered under CAS number 174292-58-1 and has the molecular formula C7H12O3, with a molecular weight of 144.17 g/mol [5].
Common synonyms include: Methyl (1S,3S)-3-hydroxycyclopentanecarboxylate, (1S,3S)-3-Hydroxycyclopentane-1-carboxylic acid methyl ester, and cis-3-Hydroxy-cyclopentanecarboxylic acid methyl ester (reflecting the relative stereochemistry). In scientific literature, it is sometimes referenced under the broader descriptor methyl cis-3-hydroxy-cyclopentanecarboxylate (CAS: 79598-73-5), though this designation lacks absolute stereochemical specification [7]. The compound's MDL number is MFCD23701547, providing a unique identifier in chemical databases [7]. The systematic naming follows IUPAC rules where the cyclopentane ring is the parent hydrocarbon, functional groups are named as substituents (hydroxy and carboxylic acid methyl ester), and stereodescriptors specify the configuration at chiral centers [1] [5].
Table 1: Nomenclature and Identifiers of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic Acid Methyl Ester
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester |
CAS Registry Number | 174292-58-1 |
Alternative CAS Number | 79598-73-5 (cis isomer, unspecified absolute configuration) |
Molecular Formula | C7H12O3 |
Molecular Weight | 144.17 g/mol |
Common Synonyms | Methyl (1S,3S)-3-hydroxycyclopentanecarboxylate; cis-3-Hydroxy-cyclopentanecarboxylic acid methyl ester; (1S,3S)-3-Hydroxycyclopentane-1-carboxylic acid methyl ester |
MDL Number | MFCD23701547 |
The molecule contains two stereogenic centers at carbon atoms C1 and C3 of the cyclopentane ring, creating the potential for four stereoisomers: (1S,3S), (1R,3R), (1S,3R), and (1R,3S). The (1S,3S) configuration represents one enantiomer of the cis-configured diastereomer pair, where both substituents reside on the same face of the cyclopentane ring. The alternative cis enantiomer is (1R,3R)-3-hydroxycyclopentanecarboxylic acid methyl ester, while the trans diastereomers include (1S,3R)- and (1R,3S)-3-hydroxycyclopentanecarboxylic acid methyl ester [2] [3] [6].
The cis configuration imposes distinct conformational constraints on the cyclopentane ring, adopting an envelope conformation that minimizes steric strain while positioning the functional groups for specific reactivity patterns. The relative spatial proximity of the hydroxy and ester groups in the (1S,3S) isomer influences its intramolecular interactions, hydrogen bonding capacity, and chelation potential with metals – properties that are exploited in asymmetric synthesis [4] [7]. Commercially available stereoisomers demonstrate the pharmaceutical industry's demand for specific configurations, as each isomer exhibits unique biological interactions and synthetic utility. For instance, the (1R,3S) isomer (CAS 174292-59-2) is marketed as a synthetic intermediate distinct from the (1S,3S) compound [6]. The absolute configuration determination typically relies on optical rotation measurements, X-ray crystallography of derivatives, or stereoselective synthesis from chiral precursors [4] [5].
Table 2: Stereoisomers of 3-Hydroxycyclopentanecarboxylic Acid Methyl Ester
Configuration | CAS Number | Relative Stereochemistry | Commercial Availability |
---|---|---|---|
(1S,3S) | 174292-58-1 | cis | Available (e.g., Synblock: SB34265) |
(1R,3R) | Not specified in results | cis (enantiomer of (1S,3S)) | Limited |
(1S,3R) | 174292-59-2 | trans | Available (MedChemExpress) |
(1R,3S) | Not specified in results | trans (enantiomer of (1S,3R)) | Available (Biomol) |
The synthesis of functionalized cyclopentane derivatives gained prominence in the mid-20th century with the recognition of cyclopentane as a core structural motif in biologically active natural products and pharmaceuticals. Early approaches to (1S,3S)-3-hydroxy-cyclopentanecarboxylic acid methyl ester relied on multi-step sequences starting from cyclopentanecarboxylic acid (CAS 3400-45-1), a commercially available precursor with well-established chemistry [8]. Initial synthetic routes involved bromination at C3 followed by hydrolysis to install the hydroxy group, though these methods suffered from poor stereocontrol, yielding racemic mixtures of cis and trans isomers that required tedious chromatographic separation.
Significant breakthroughs emerged with the development of microbial reduction techniques in the 1980s-1990s, where ketone precursors like 3-oxo-cyclopentanecarboxylic acid methyl ester were subjected to enzymatic reduction using baker's yeast or engineered microorganisms. These biotransformations provided moderate enantioselectivity but established the feasibility of accessing enantiomerically enriched materials [4]. A pivotal advancement came with the chemical synthesis of the carboxylic acid precursor, (1S,3S)-3-hydroxy-cyclopentanecarboxylic acid (CAS 107983-78-8), which could be efficiently esterified to yield the target methyl ester. Historical pricing data reflects the challenges of early synthesis – in 2021, 5mg of this carboxylic acid precursor commanded $495.87, highlighting the premium associated with stereoselective production before optimized routes were established [4].
The demand for enantiomerically pure cyclopentane derivatives drove innovation in stereoselective synthesis throughout the 1990s and 2000s. Four principal methodologies emerged for constructing the (1S,3S) configuration with high fidelity:
Chiral Auxiliary Approaches: Evans oxazolidinones or Oppolzer sultams were employed to control the stereochemistry during functionalization of the cyclopentane ring. These methods enabled >98% de but required additional steps for auxiliary attachment and removal [8].
Asymmetric Hydrogenation: Building on Knowles' Nobel-prize winning work, ruthenium-BINAP complexes catalyzed the hydrogenation of precursor Z-alkenes like methyl (Z)-3-oxocyclopent-4-ene-1-carboxylate. This approach delivered saturated esters with excellent enantioselectivity (up to 99% ee) and became the industrial method of choice for large-scale production due to atom economy [7] [8].
Enantioselective Reduction: Both enzymatic and chemical reduction strategies improved dramatically. Ketoreductases engineered via directed evolution provided (1S,3S)-alcohols from prochiral diketones with >99.5% ee, while chemical reductants like CBS-borane complexes achieved comparable stereoselectivity at lower cost [4] [5].
Ring Expansion Strategies: Novel approaches involving stereocontrolled ring expansion of cyclobutane derivatives or Nazarov cyclizations provided alternative routes to the enantiopure cyclopentane scaffold, particularly valuable for introducing specific isotopic labels or additional functional groups [4].
The commercial availability of (1S,3S)-3-hydroxy-cyclopentanecarboxylic acid methyl ester today (purity ≥98% from suppliers like Synblock) stands as testament to these methodological advances [5]. Modern catalytic methods achieve the target compound in ≤5 steps with overall yields exceeding 70% and enantiomeric excess >99%, enabling its application as a chiral building block for prostaglandin synthesis, antiviral nucleoside analogs, and ACE inhibitors where precise stereochemistry is pharmacologically essential [5] [6] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1